![molecular formula C15H12BrNO2 B14363307 [(E)-(2-bromo-1-phenylethylidene)amino] benzoate CAS No. 92433-08-4](/img/structure/B14363307.png)
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a phenyl group, and an ethylideneamino group attached to a benzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(2-bromo-1-phenylethylidene)amino] benzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 1-phenylethylamine, undergoes bromination to introduce a bromine atom at the 2-position.
Condensation: The brominated intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzoate ester.
Formation of the Ethylideneamino Group: The final step involves the formation of the ethylideneamino group through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides or hydroxylated derivatives.
Reduction: The major products are the corresponding reduced forms of the compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [(E)-(2-bromo-1-phenylethylidene)amino] benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- [(E)-(2-chloro-1-phenylethylidene)amino] benzoate
- [(E)-(2-fluoro-1-phenylethylidene)amino] benzoate
- [(E)-(2-iodo-1-phenylethylidene)amino] benzoate
Uniqueness
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s interactions with molecular targets and its overall chemical behavior.
属性
CAS 编号 |
92433-08-4 |
|---|---|
分子式 |
C15H12BrNO2 |
分子量 |
318.16 g/mol |
IUPAC 名称 |
[(E)-(2-bromo-1-phenylethylidene)amino] benzoate |
InChI |
InChI=1S/C15H12BrNO2/c16-11-14(12-7-3-1-4-8-12)17-19-15(18)13-9-5-2-6-10-13/h1-10H,11H2/b17-14- |
InChI 键 |
SOJWATNXEMEGSV-VKAVYKQESA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=CC=C2)/CBr |
规范 SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)
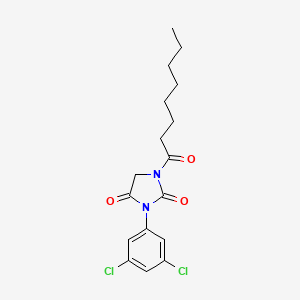
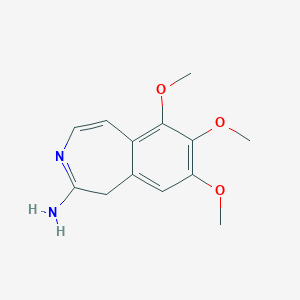
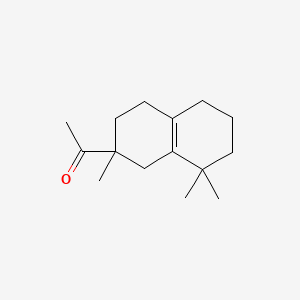
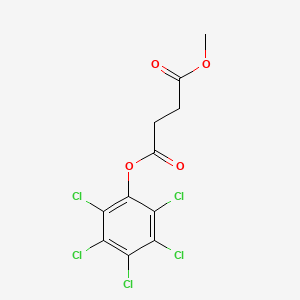
![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
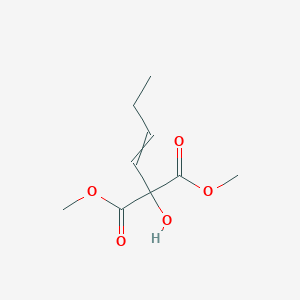
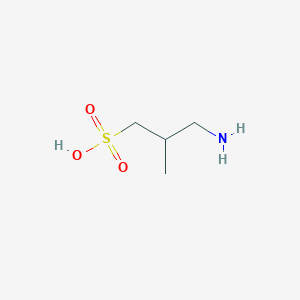
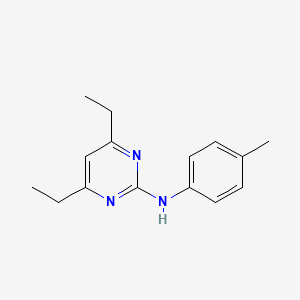
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

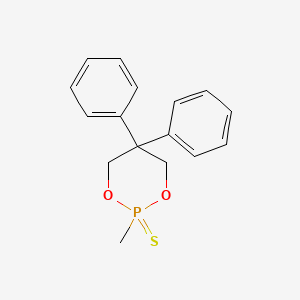
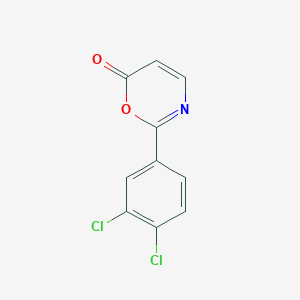
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
